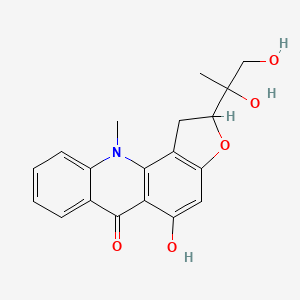

Gravacridonediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gravacridonediol is a natural compound classified as an acridone derivative. It is primarily isolated from the roots of Ruta graveolens and Thamnosma rhodesica . This compound has garnered attention due to its potential therapeutic properties, particularly its inhibitory effects on the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gravacridonediol can be synthesized through various chemical reactions involving acridone derivativesSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly Ruta graveolens. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Gravacridonediol undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydrogen atoms with functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound .

Applications De Recherche Scientifique

Gravacridonediol, a natural alkaloid found in Ruta graveolens (Rutaceae), has garnered interest for its diverse biological activities and potential therapeutic applications . Research indicates that this compound possesses drug-like properties and may serve as a promising lead compound for further drug development .

Scientific Research Applications

Antimicrobial Activity: this compound has demonstrated inhibitory potential against InhA, a key enzyme in Mycobacterium tuberculosis (M.tb.) .

- InhA Inhibition: this compound exhibits a binding energy of -10.80 kcal/mole and an inhibition constant (Ki) of 600.24 nM against InhA . In comparison, the known inhibitor triclosan has a binding energy of -6.69 kcal/mole and a Ki of 12.43 µM . This suggests that this compound has a higher binding efficiency than triclosan against the InhA target .

Anticancer Activity: Studies have explored the antiproliferative and pro-apoptotic effects of this compound on human breast cancer cell lines .

- Antiproliferative Effects: this compound, along with other furanoacridone alkaloids, was investigated for its effects on human breast cancer cell lines (MCF-7, MDA-MB-361, MDA-MB-231, and T47D) . The cell lines were pretreated with alkaloid components, and their antiproliferative effects were determined by the MTT assay .

- Drug Interaction: this compound and this compound monomethyl ether increased the antiproliferative effect of doxorubicin on resistant L5178 cells .

Pgp Modulation: this compound can modulate Pgp activity, increasing intracellular drug levels and decreasing Pgp expression at the mRNA level .

Additional Applications

- Antileishmanial Effects: this compound has been reported to exhibit antileishmanial effects .

- Antiviral agent: N-allyl acridone derivatives were identified as effective virus inhibitors .

Data Table

| Compound | Mutagenic | Non-carcinogenic | HIA (%) | PPB (%) | BBB (%) | logBB | Caco-2 | p-glycoprotein | Inhibitor |

|---|---|---|---|---|---|---|---|---|---|

| This compound | Non-Mutagenic | Non-carcinogenic | 100 | 19.17 | 45.96 | -4.02 | 79.22 | 0.26 | Non-inhibitor |

Abbreviations: HIA, human intestinal absorption; PPB, plasma protein binding; BBB, blood–brain barrier; p, permeability .

Case Studies

Mécanisme D'action

Gravacridonediol exerts its effects primarily by inhibiting the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the mycobacterial cell envelope. By inhibiting InhA, this compound disrupts the cell envelope synthesis, leading to the death of the mycobacterium .

Comparaison Avec Des Composés Similaires

Triclosan: A well-known inhibitor of the InhA enzyme, but with lower binding efficiency compared to gravacridonediol.

Other Acridone Derivatives: Compounds such as acridone, acridone-4-carboxylic acid, and acridone-9-carboxylic acid share structural similarities with this compound.

Uniqueness: this compound stands out due to its higher binding efficiency and lower inhibition constant (Ki) compared to triclosan. This makes it a more potent inhibitor of the InhA enzyme, highlighting its potential as a therapeutic agent against Mycobacterium tuberculosis .

Propriétés

Numéro CAS |

37551-75-0 |

|---|---|

Formule moléculaire |

C19H19NO5 |

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

2-(1,2-dihydroxypropan-2-yl)-5-hydroxy-11-methyl-1,2-dihydrofuro[2,3-c]acridin-6-one |

InChI |

InChI=1S/C19H19NO5/c1-19(24,9-21)15-7-11-14(25-15)8-13(22)16-17(11)20(2)12-6-4-3-5-10(12)18(16)23/h3-6,8,15,21-22,24H,7,9H2,1-2H3 |

Clé InChI |

RQAGSTDFTGSIGB-UHFFFAOYSA-N |

SMILES canonique |

CC(CO)(C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)O |

melting_point |

246 - 250 °C |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.